Mass Spectrometric Differentiation vs. d3/d8 Analogs
Ketoconazole-d4 provides a +4 Da mass shift relative to unlabeled ketoconazole (MW 531.43 vs. 535.46), enabling unambiguous MS/MS channel separation without isotopic peak overlap that may confound quantification when using d3-labeled analogs . Compared to Ketoconazole-d8 (MW 539.5, +8 Da), the +4 Da shift maintains closer chromatographic co-elution fidelity while still exceeding the minimum +3 Da threshold recommended for eliminating analyte/internal standard isotopic interference in triple quadrupole instruments . The isotopic enrichment specification of 98 atom% D ensures that ≥98% of molecules carry the full +4 Da mass increment, minimizing the low-mass "cross-talk" signal that would otherwise bias quantification .
| Evidence Dimension | Mass spectrometric differentiation (m/z shift vs. unlabeled parent) |
|---|---|
| Target Compound Data | MW 535.46 g/mol; +4.026 Da mass shift; 98 atom% D isotopic enrichment |
| Comparator Or Baseline | Unlabeled Ketoconazole: MW 531.43 g/mol; Ketoconazole-d3: +3 Da shift; Ketoconazole-d8: MW 539.5 g/mol, +8 Da shift |
| Quantified Difference | Target compound: +4 Da (sufficient to avoid isotopic overlap; maintains co-elution). d3: +3 Da (marginal separation, potential isotopic cross-interference). d8: +8 Da (potentially altered retention time due to greater mass differential). |
| Conditions | Mass spectrometry (ESI-MS/MS); isotopic enrichment measured by NMR; MW by HRMS |
Why This Matters
Procurement of Ketoconazole-d4 ensures the validated +4 Da mass differential that balances clear spectrometric resolution with optimal chromatographic co-elution — a selection criterion not equally satisfied by d3 or d8 alternatives.
